molecular formula C14H17NO3 B1298021 (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 436086-81-6

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B1298021
CAS No.: 436086-81-6
M. Wt: 247.29 g/mol
InChI Key: QAJRSBYGWGCFMP-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to a furan ring via a methylamine linkage

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and furan-2-ylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,3-dimethoxybenzyl chloride is reacted with furan-2-ylmethylamine in an appropriate solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the furan ring or the benzylamine linkage, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as sodium hydride or organolithium compounds in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of reduced furan derivatives or benzylamine derivatives.

    Substitution: Formation of various substituted benzyl-furan derivatives.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzyl alcohol
  • 2,3-Dimethoxybenzaldehyde
  • 2,3-Dimethoxybenzoic acid

Comparison:

  • Structural Differences: While these compounds share the 2,3-dimethoxybenzyl moiety, they differ in their functional groups and linkages.
  • Unique Features: (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine’s unique combination of a furan ring and benzylamine linkage distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRSBYGWGCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-81-6
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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